molecular formula C16H19N3O2 B2718502 N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide CAS No. 1203372-34-2

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide

Cat. No.: B2718502
CAS No.: 1203372-34-2
M. Wt: 285.347
InChI Key: YRAOSCVKDKFHIU-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C16H19N3O2 and a molecular weight of 285.347, is known for its unique structure that includes a pyridazine ring substituted with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives. These compounds share a similar core structure but differ in their substituents and functional groups . The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

List of Similar Compounds

  • Pyridazine derivatives
  • Pyridazinone derivatives
  • Phenylpyridazines

This compound stands out due to its unique combination of a pyridazine ring and a phenyl group, which imparts specific chemical reactivity and biological activity.

Properties

IUPAC Name

N-[3-(6-methylpyridazin-3-yl)oxyphenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-4-8-15(20)17-13-6-5-7-14(11-13)21-16-10-9-12(2)18-19-16/h5-7,9-11H,3-4,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAOSCVKDKFHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)OC2=NN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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